molecular formula C19H13ClN4O3S B11646507 5-amino-2-(2-chlorophenyl)-6-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

5-amino-2-(2-chlorophenyl)-6-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11646507
M. Wt: 412.8 g/mol
InChI Key: AQBKQUYXLFRELE-NTMALXAHSA-N
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Description

(6Z)-2-(2-CHLOROPHENYL)-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy-methoxyphenyl group, and a thiadiazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-(2-CHLOROPHENYL)-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core thiadiazolopyrimidine structure, followed by the introduction of the chlorophenyl and hydroxy-methoxyphenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring may be employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-(2-CHLOROPHENYL)-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the imino group to an amine.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions vary depending on the desired transformation, with parameters such as temperature, pressure, and solvent being carefully controlled.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

(6Z)-2-(2-CHLOROPHENYL)-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-2-(2-CHLOROPHENYL)-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-2-(2-CHLOROPHENYL)-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H13ClN4O3S

Molecular Weight

412.8 g/mol

IUPAC Name

5-amino-2-(2-chlorophenyl)-6-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C19H13ClN4O3S/c1-27-15-9-10(6-7-14(15)25)8-12-16(21)24-19(22-17(12)26)28-18(23-24)11-4-2-3-5-13(11)20/h2-9H,21H2,1H3/b10-8-

InChI Key

AQBKQUYXLFRELE-NTMALXAHSA-N

Isomeric SMILES

COC1=C/C(=C\C2=C(N3C(=NC2=O)SC(=N3)C4=CC=CC=C4Cl)N)/C=CC1=O

Canonical SMILES

COC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)C4=CC=CC=C4Cl)N)C=CC1=O

Origin of Product

United States

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